Cas no 2138508-98-0 (methyl 3-(1-ethyl-1H-imidazol-4-yl)-3-oxopropanoate)
methyl 3-(1-ethyl-1H-imidazol-4-yl)-3-oxopropanoate Chemical and Physical Properties
Names and Identifiers
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- methyl 3-(1-ethyl-1H-imidazol-4-yl)-3-oxopropanoate
- EN300-1128049
- 2138508-98-0
-
- Inchi: 1S/C9H12N2O3/c1-3-11-5-7(10-6-11)8(12)4-9(13)14-2/h5-6H,3-4H2,1-2H3
- InChI Key: AQIOWXVDNBXHSR-UHFFFAOYSA-N
- SMILES: O=C(CC(=O)OC)C1=CN(C=N1)CC
Computed Properties
- Exact Mass: 196.08479225g/mol
- Monoisotopic Mass: 196.08479225g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 230
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 61.2Ų
methyl 3-(1-ethyl-1H-imidazol-4-yl)-3-oxopropanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1128049-0.05g |
methyl 3-(1-ethyl-1H-imidazol-4-yl)-3-oxopropanoate |
2138508-98-0 | 95% | 0.05g |
$707.0 | 2023-10-26 | |
| Enamine | EN300-1128049-0.1g |
methyl 3-(1-ethyl-1H-imidazol-4-yl)-3-oxopropanoate |
2138508-98-0 | 95% | 0.1g |
$741.0 | 2023-10-26 | |
| Enamine | EN300-1128049-0.25g |
methyl 3-(1-ethyl-1H-imidazol-4-yl)-3-oxopropanoate |
2138508-98-0 | 95% | 0.25g |
$774.0 | 2023-10-26 | |
| Enamine | EN300-1128049-0.5g |
methyl 3-(1-ethyl-1H-imidazol-4-yl)-3-oxopropanoate |
2138508-98-0 | 95% | 0.5g |
$809.0 | 2023-10-26 | |
| Enamine | EN300-1128049-1.0g |
methyl 3-(1-ethyl-1H-imidazol-4-yl)-3-oxopropanoate |
2138508-98-0 | 1g |
$1086.0 | 2023-06-09 | ||
| Enamine | EN300-1128049-2.5g |
methyl 3-(1-ethyl-1H-imidazol-4-yl)-3-oxopropanoate |
2138508-98-0 | 95% | 2.5g |
$1650.0 | 2023-10-26 | |
| Enamine | EN300-1128049-5.0g |
methyl 3-(1-ethyl-1H-imidazol-4-yl)-3-oxopropanoate |
2138508-98-0 | 5g |
$3147.0 | 2023-06-09 | ||
| Enamine | EN300-1128049-10.0g |
methyl 3-(1-ethyl-1H-imidazol-4-yl)-3-oxopropanoate |
2138508-98-0 | 10g |
$4667.0 | 2023-06-09 | ||
| Enamine | EN300-1128049-1g |
methyl 3-(1-ethyl-1H-imidazol-4-yl)-3-oxopropanoate |
2138508-98-0 | 95% | 1g |
$842.0 | 2023-10-26 | |
| Enamine | EN300-1128049-5g |
methyl 3-(1-ethyl-1H-imidazol-4-yl)-3-oxopropanoate |
2138508-98-0 | 95% | 5g |
$2443.0 | 2023-10-26 |
methyl 3-(1-ethyl-1H-imidazol-4-yl)-3-oxopropanoate Related Literature
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on methyl 3-(1-ethyl-1H-imidazol-4-yl)-3-oxopropanoate
Introduction to Methyl 3-(1-ethyl-1H-imidazol-4-yl)-3-oxopropanoate (CAS No. 2138508-98-0)
Methyl 3-(1-ethyl-1H-imidazol-4-yl)-3-oxopropanoate, a compound with the chemical formula C9H13N2O3, is a heterocyclic ester that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its unique CAS number 2138508-98-0, belongs to a class of molecules that exhibit potential biological activity, making it a subject of interest for further investigation.
The structure of Methyl 3-(1-ethyl-1H-imidazol-4-yl)-3-oxopropanoate features a propenoate moiety linked to an imidazole ring, which is further substituted with an ethyl group. This specific arrangement of functional groups suggests that the compound may interact with biological targets in a manner that could be exploited for therapeutic purposes. The presence of the imidazole ring, in particular, is noteworthy as imidazoles are known for their role in various biological processes and have been widely studied for their pharmacological properties.
In recent years, there has been a growing interest in heterocyclic compounds due to their diverse biological activities and potential applications in drug discovery. The imidazole scaffold, in particular, has been extensively explored for its role in modulating various biological pathways. Methyl 3-(1-ethyl-1H-imidazol-4-yl)-3-oxopropanoate represents an intriguing derivative of this scaffold, with its unique structural features that may contribute to its biological activity.
One of the most compelling aspects of this compound is its potential as a pharmacological tool. The ester group in the molecule can undergo hydrolysis under physiological conditions, releasing the corresponding carboxylic acid and ethanol. This property could be exploited to design prodrugs or to control the release of active species in vivo. Additionally, the ethyl substituent on the imidazole ring may influence the compound's solubility and metabolic stability, factors that are crucial for its potential therapeutic application.
Recent studies have highlighted the importance of structure-activity relationships (SAR) in the development of new drugs. The chemical structure of Methyl 3-(1-ethyl-1H-imidazol-4-yl)-3-oxopropanoate provides a unique starting point for exploring SAR. By modifying different parts of the molecule, researchers can gain insights into how structural changes affect biological activity. This approach has been successfully used in the development of drugs targeting various diseases, including cancer and infectious diseases.
The biological activity of Methyl 3-(1-ethyl-1H-imidazol-4-yl)-3-oxopropanoate has not yet been fully characterized, but preliminary studies suggest that it may exhibit properties relevant to drug development. For instance, some derivatives of imidazole have been shown to inhibit enzymes involved in cancer cell proliferation or to modulate immune responses. While more research is needed to confirm these findings, the potential applications of this compound are promising.
In addition to its potential as a drug candidate, Methyl 3-(1-ethyl-1H-imidazol-4-yl)-3-oxypropanoate may also serve as a valuable intermediate in synthetic chemistry. The presence of multiple functional groups allows for diverse chemical modifications, making it a versatile building block for more complex molecules. This aspect is particularly important in drug discovery pipelines, where intermediates play a crucial role in constructing lead compounds.
The synthesis of Methyl 3-(1-ethyl-1H-imidazol-4-yI)-3-oxypropanoate involves several steps that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by esterification. The choice of reagents and reaction conditions can significantly impact the efficiency of the synthesis, making it essential to employ robust methodologies.
From a computational chemistry perspective, modeling studies can provide valuable insights into the behavior of Methyl 3-(1-etIIYI-IH-imidazol--4-yI)-3-oxypropanoate both in vitro and in silico. Techniques such as molecular dynamics simulations and quantum mechanical calculations can help predict how the compound interacts with biological targets at an atomic level. These predictions can guide experimental design and accelerate the discovery process.
The pharmacokinetic properties of Methyl 3-(I-etIIYI-IH-imidazol--4-yI)-30xypropanoate are another critical area of investigation. Factors such as absorption, distribution, metabolism, and excretion (ADME) must be carefully evaluated to determine whether the compound has potential as a drug candidate. In vitro assays and animal models are commonly used to assess these properties before moving into clinical trials.
In conclusion, Methyl 3-(I-etIIYI-IH-imidazol--4-yI)-30xypropanoate (CAS No. 2138508--98--0) is a promising compound with unique structural features that make it attractive for pharmaceutical research. Its potential biological activity, combined with its utility as a synthetic intermediate, positions it as a valuable asset in drug discovery efforts. As further research uncovers its properties and applications, this compound is likely to play an important role in future therapeutic developments.
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